2,2-Dibromo-1-thiophen-2-yl-ethanone
Overview
Description
2,2-Dibromo-1-thiophen-2-yl-ethanone is an organic compound with the molecular formula C6H4Br2OS. It is characterized by the presence of two bromine atoms and a thiophene ring attached to an ethanone group. This compound is often used in various chemical reactions and has applications in scientific research and industry .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2,2-Dibromo-1-thiophen-2-yl-ethanone typically involves the bromination of 1-thiophen-2-yl-ethanone. The reaction is carried out using bromine in the presence of a suitable solvent such as acetic acid or carbon tetrachloride. The reaction conditions usually include maintaining a low temperature to control the reactivity of bromine and prevent side reactions .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction parameters to ensure high yield and purity. The use of continuous flow reactors and automated systems helps in scaling up the production while maintaining consistency .
Chemical Reactions Analysis
Types of Reactions: 2,2-Dibromo-1-thiophen-2-yl-ethanone undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine atoms can be substituted by other nucleophiles such as amines or thiols.
Reduction Reactions: The compound can be reduced to form 2-bromo-1-thiophen-2-yl-ethanol.
Oxidation Reactions: It can be oxidized to form 2,2-dibromo-1-thiophen-2-yl-acetic acid.
Common Reagents and Conditions:
Substitution: Reagents like sodium thiolate or primary amines in polar solvents.
Reduction: Reagents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Major Products:
Substitution: Thiophene derivatives with various functional groups.
Reduction: 2-bromo-1-thiophen-2-yl-ethanol.
Oxidation: 2,2-dibromo-1-thiophen-2-yl-acetic acid.
Scientific Research Applications
2,2-Dibromo-1-thiophen-2-yl-ethanone has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development due to its unique chemical structure.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2,2-Dibromo-1-thiophen-2-yl-ethanone involves its interaction with various molecular targets. The bromine atoms and the thiophene ring play crucial roles in its reactivity. The compound can form covalent bonds with nucleophilic sites on biomolecules, leading to potential biological effects. The exact pathways and molecular targets are still under investigation, but its reactivity suggests potential interactions with proteins and nucleic acids .
Comparison with Similar Compounds
2-Bromo-1-thiophen-2-yl-ethanone: Similar structure but with only one bromine atom.
2,2-Dichloro-1-thiophen-2-yl-ethanone: Chlorine atoms instead of bromine.
2,2-Diiodo-1-thiophen-2-yl-ethanone: Iodine atoms instead of bromine.
Uniqueness: The bromine atoms make it a versatile intermediate in organic synthesis and provide unique properties compared to its chloro and iodo analogs .
Properties
IUPAC Name |
2,2-dibromo-1-thiophen-2-ylethanone | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H4Br2OS/c7-6(8)5(9)4-2-1-3-10-4/h1-3,6H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IZMIXWHNOFTCSY-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CSC(=C1)C(=O)C(Br)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H4Br2OS | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30355994 | |
Record name | 2,2-Dibromo-1-(thiophen-2-yl)ethan-1-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30355994 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
283.97 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
68672-88-8 | |
Record name | 2,2-Dibromo-1-(thiophen-2-yl)ethan-1-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30355994 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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